3-Cyclohexene-1,2-dicarboxylic acid

Description

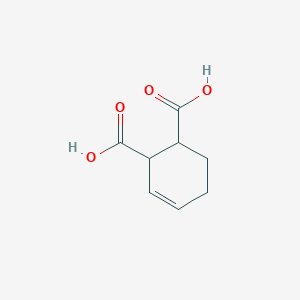

3-Cyclohexene-1,2-dicarboxylic acid (CAS No. varies by isomer) is an unsaturated alicyclic dicarboxylic acid characterized by a cyclohexene ring with carboxylic acid groups at the 1- and 2-positions. Its structure imparts unique reactivity, such as participation in Diels-Alder reactions, and applications in polymer synthesis, including polyimides and epoxy resins . The compound exists in cis and trans stereoisomeric forms, with distinct physicochemical properties. For example:

- cis-4-Cyclohexene-1,2-dicarboxylic acid has pKa values of 3.89 and 6.77.

- trans-4-Cyclohexene-1,2-dicarboxylic acid has pKa values of 3.95 and 5.81 .

These differences in acidity and stereochemistry influence solubility, reactivity, and industrial utility.

Properties

CAS No. |

25079-83-8 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

cyclohex-3-ene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1,3,5-6H,2,4H2,(H,9,10)(H,11,12) |

InChI Key |

IFDVQVHZEKPUSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane Dicarboxylic Acid Derivatives

Cyclohexane-1,2-dicarboxylic Acid (CHDA)

- Structure : Fully saturated cyclohexane ring.

- Applications: Metabolite of DINCH (diisononyl cyclohexane-1,2-dicarboxylate), a plasticizer alternative to phthalates.

- Key Difference : The absence of a double bond reduces CHDA’s reactivity in cycloaddition reactions compared to 3-cyclohexene-1,2-dicarboxylic acid.

trans-Cyclohexane-1,3-Dicarboxylic Acid (CAS 2305-30-8)

Unsaturated Cyclic Dicarboxylic Acids

1-Cyclohexene-1,2-Dicarboxylic Acid (Δ⁴-Tetrahydrophthalic Acid, CAS 635-08-5)

- Structure : Double bond between C1 and C2, carboxylic groups at C1 and C2.

- Applications : Intermediate in organic synthesis and epoxy curing agents.

- Key Difference : The conjugated double bond position enhances electrophilicity, making it more reactive in Diels-Alder reactions than this compound .

3-Methylenecyclopropane-trans-1,2-Dicarboxylic Acid (Feist’s Acid, CAS 499-02-5)

Ester Derivatives

3-Methyl-4-Cyclohexene-1,2-Dicarboxylate Esters

- Examples : Diethyl (CAS 62174-62-3), dipentyl (CAS 62174-66-7), and bis(1-methylethyl) esters (CAS 62174-63-4).

- Applications : Plasticizers and polymer additives.

- Key Difference : Esterification reduces polarity, enhancing compatibility with hydrophobic matrices compared to the parent acid .

4-Cyclohexene-1,2-Dicarboxylic Acid, 1,2-Bis(2-Oxiranylmethyl) Ester (CAS 21544-03-6)

- Structure : Epoxidized ester derivative.

- Applications : Epoxy resin precursor.

Anhydride Derivatives

Epiclon (5-(2,5-Dioxotetrahydrofuryl)-3-Methyl-3-Cyclohexene-1,2-Dicarboxylic Acid Anhydride)

- Structure : Bulky, asymmetric anhydride with a fused tetrahydrofuran ring.

- Applications : High-performance polyimides with enhanced optical transparency and thermal stability.

- Key Difference : The rigid, bulky structure improves polymer chain packing and reduces crystallinity compared to simpler anhydrides like cis-4-cyclohexene-1,2-dicarboxylic anhydride .

Comparative Data Table

Research Findings and Industrial Relevance

- Reactivity : The this compound’s conjugated diene structure enables Diels-Alder reactions, critical for synthesizing rosin adducts and epoxy resins .

- Regulatory Considerations : Ester derivatives like DINCH metabolites are under scrutiny for endocrine disruption, driving demand for safer alternatives .

- Material Science : Epiclon-based polyimides exhibit refractive indices of ~1.65–1.70 and optical transparency >80% in visible light, outperforming aliphatic counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.